N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide
Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide is an organic compound that features a brominated thiophene ring and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide typically involves the reaction of 4-bromothiophen-2-ylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
Starting Materials: 4-bromothiophen-2-ylmethanol and chloroacetyl chloride.
Reaction Conditions: Anhydrous conditions, typically using a solvent like dichloromethane, and a base such as triethylamine.
Procedure: The 4-bromothiophen-2-ylmethanol is dissolved in dichloromethane, and triethylamine is added. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The brominated thiophene ring can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The brominated thiophene ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(4-bromothiophen-2-yl)methanol: A precursor in the synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide.
N-[(4-bromophenyl)methyl]-2-chloroacetamide: A similar compound with a brominated phenyl ring instead of a thiophene ring.
(4-bromothiophen-2-yl)methylamine: Another derivative of 4-bromothiophene with an amine group instead of a chloroacetamide group.
Uniqueness
This compound is unique due to the presence of both a brominated thiophene ring and a chloroacetamide groupThe brominated thiophene ring provides opportunities for further functionalization through coupling reactions, while the chloroacetamide group offers sites for nucleophilic substitution and covalent bonding with biological targets .
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNOS/c8-5-1-6(12-4-5)3-10-7(11)2-9/h1,4H,2-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDDGKYJPRDAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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